3,5,5-Trimethylhexan-1-amine hydrochloride

Description

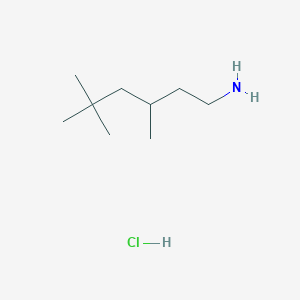

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5,5-trimethylhexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-8(5-6-10)7-9(2,3)4;/h8H,5-7,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKWMGZBASLLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5,5-Trimethylhexan-1-amine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,5-trimethylhexan-1-amine hydrochloride, a primary amine of interest in synthetic chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on a proposed, robust synthetic pathway via reductive amination, outlines detailed methodologies for its characterization, and discusses its potential applications based on the general reactivity of primary amines. The content is structured to provide both theoretical grounding and practical, actionable insights for researchers working with this and similar aliphatic amines.

Introduction and Rationale

Primary amines are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their utility stems from their nucleophilic nature, which allows for the construction of a wide array of more complex molecules. 3,5,5-Trimethylhexan-1-amine, with its branched alkyl chain, presents a unique structural motif that can impart specific physicochemical properties, such as altered lipophilicity or metabolic stability, to a parent molecule. The hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling characteristics.

This guide addresses the current information gap by providing a scientifically grounded framework for the synthesis and characterization of 3,5,5-trimethylhexan-1-amine hydrochloride.

Molecular Structure and Physicochemical Properties

The molecular structure of 3,5,5-trimethylhexan-1-amine hydrochloride consists of a nine-carbon branched alkyl chain with a terminal ammonium group, which is ionically bonded to a chloride ion.

Molecular Structure Diagram

Caption: 2D representation of 3,5,5-trimethylhexan-1-amine hydrochloride.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H22ClN | [2] |

| Molecular Weight | 179.73 g/mol | [2] |

| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of amine hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge of amine hydrochlorides |

Proposed Synthesis Pathway: Reductive Amination

While several methods exist for the synthesis of primary amines, including the alkylation of ammonia and the reduction of nitriles, reductive amination of the corresponding aldehyde, 3,5,5-trimethylhexanal, offers a highly efficient and controlled one-pot approach.[3][4] This method is widely used in medicinal chemistry for its broad substrate scope and operational simplicity.[5]

Rationale for Method Selection

Reductive amination is chosen for its ability to form the carbon-nitrogen bond and reduce the intermediate imine in a single reaction vessel, often with high yield and purity.[6] The use of sodium borohydride as a reducing agent is advantageous due to its mild nature, ease of handling, and compatibility with alcoholic solvents.[6] Ammonium chloride serves as a convenient in-situ source of ammonia.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 3,5,5-trimethylhexan-1-amine HCl.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a validated procedure for a similar compound and should be optimized for the specific substrate.[6]

-

Imine Formation:

-

To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5,5-trimethylhexanal (1.0 eq.), anhydrous methanol (10 volumes), and ammonium chloride (1.5 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.5 eq.) in small portions over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Isolation of the Free Amine:

-

Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous sodium hydroxide at 0 °C until the cessation of gas evolution.

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5,5-trimethylhexan-1-amine, likely as an oil.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude amine in anhydrous diethyl ether (10 volumes).

-

Cool the solution to 0 °C and slowly add concentrated hydrochloric acid (1.0 eq.) dropwise with vigorous stirring. A white precipitate should form.

-

Continue stirring at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, washing with cold diethyl ether.

-

For final purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure hydrochloride salt. Dry under vacuum.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |

| C(5)-(CH ₃)₃ | Singlet | ~0.9 | 9 equivalent protons on a t-butyl group. |

| C(3)-CH ₃ | Doublet | ~0.9-1.0 | 3 protons split by the adjacent C(3)-H. |

| C(4)-H ₂ | Multiplet | ~1.1-1.3 | Diastereotopic protons adjacent to a stereocenter. |

| C(2)-H ₂ | Multiplet | ~1.4-1.6 | Methylene group protons. |

| C(3)-H | Multiplet | ~1.6-1.8 | Methine proton. |

| C(1)-H ₂ | Triplet (broad) | ~2.9-3.1 | Methylene group adjacent to the NH₃⁺ group. |

| NH ₃⁺ | Singlet (broad) | ~8.0-8.5 | Protons on the ammonium group, often broad and may exchange with D₂O. |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approx. Chemical Shift (ppm) | Rationale |

| C(5)-(C H₃)₃ | ~29-30 | t-butyl methyl carbons. |

| C (5) | ~31-32 | Quaternary carbon of the t-butyl group. |

| C(3)-C H₃ | ~22-23 | Methyl carbon at C(3). |

| C (4) | ~50-52 | Methylene carbon. |

| C (3) | ~28-30 | Methine carbon. |

| C (2) | ~35-37 | Methylene carbon. |

| C (1) | ~40-42 | Methylene carbon attached to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (R-NH₃⁺) | 2800-3200 (broad) | Strong, broad absorption characteristic of an ammonium salt. |

| C-H Stretch (Alkyl) | 2850-2960 | Strong, sharp peaks from the C-H bonds of the alkyl chain. |

| N-H Bend (R-NH₃⁺) | ~1500-1600 | Medium to strong absorption. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the free amine. For the hydrochloride salt, analysis would typically be performed on the free base.

-

Expected Molecular Ion (M+) of free amine: m/z = 157.2

-

Expected Fragmentation: Loss of alkyl fragments, particularly the t-butyl group, would be anticipated.

Applications in Drug Development

As a primary amine, 3,5,5-trimethylhexan-1-amine serves as a valuable intermediate in organic synthesis.[1] Its branched structure can be strategically incorporated into drug candidates to modulate properties such as:

-

Lipophilicity: The non-polar alkyl chain can increase the overall lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.

-

Steric Shielding: The bulky 3,5,5-trimethylhexyl group can provide steric hindrance around the nitrogen atom, which can be used to control reactivity or to influence binding interactions with a biological target.

-

Metabolic Stability: The branched nature of the alkyl chain may render adjacent bonds less susceptible to metabolic degradation by enzymes such as cytochrome P450s.

While specific examples of its use in commercial drugs are not prominent in the public literature, it is a versatile building block for creating novel chemical entities. The amine functionality can undergo a variety of reactions, such as acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isocyanates to form ureas, all of which are common linkages in pharmaceutical agents.

Conclusion

This technical guide has presented a comprehensive approach to the synthesis and characterization of 3,5,5-trimethylhexan-1-amine hydrochloride. While a lack of specific published data necessitates a predictive approach, the proposed synthesis via reductive amination offers a reliable and scalable method. The outlined analytical techniques and expected spectroscopic data provide a solid framework for the verification of the molecular structure and purity of the final compound. The unique structural features of this amine make it a potentially valuable intermediate for researchers in drug discovery and development seeking to introduce branched alkyl motifs into their target molecules.

References

-

PubChem. Di(3,5,5-trimethylhexyl)amine Hydrochloride. [Link]

- Patsnap. (2013, March 20). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.

- Google Patents. KR20150085066A - Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.

- Google Patents. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.

- Google Patents. JPS62123154A - Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.

- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.

-

OECD Existing Chemicals Database. (2003, October 22). 3-Aminomethyl-3,5,5-trimethylcyclohexylamine. [Link]

-

Chemguide. Making amines from halogenoalkanes. [Link]

-

Lumen Learning. Preparation of Amines. [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]

-

Wikipedia. Reductive amination. [Link]

Sources

- 1. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis & Stabilization of 3,5,5-Trimethylhexan-1-amine Hydrochloride

Executive Summary & Strategic Rationale

3,5,5-trimethylhexan-1-amine (TMHA) is a critical branched aliphatic amine intermediate used in the synthesis of specialty surfactants, corrosion inhibitors, and pharmaceutical building blocks. Its unique steric bulk, provided by the tert-butyl moiety at the

While the free amine is liquid and prone to oxidation/carbonation upon air exposure, the hydrochloride salt (TMHA-HCl) represents the preferred form for storage, transport, and solid-state handling in drug development workflows.

This guide details a robust, self-validating synthesis pathway starting from the commercially available 3,5,5-trimethylhexanal (isononanal). Unlike industrial hydroformylation routes (oxo process) which require massive infrastructure, this protocol is optimized for the laboratory to pilot scale , prioritizing purity and ease of isolation.

Retrosynthetic Analysis & Pathway

The most efficient laboratory route involves the Reductive Amination of 3,5,5-trimethylhexanal. This "one-pot" transformation avoids the isolation of the unstable imine intermediate.

Reaction Pathway Diagram

Figure 1: Sequential conversion of aldehyde to amine, followed by salt formation.[1][2][3][4][5][6]

Core Synthesis: Reductive Amination

Objective: Convert 3,5,5-trimethylhexanal to 3,5,5-trimethylhexan-1-amine.

Critical Reagents & Parameters

| Component | Specification | Role |

| Substrate | 3,5,5-Trimethylhexanal (>95%) | Precursor. Commercial "Isononanal" often contains isomers; verify purity by GC. |

| Aminating Agent | Liquid NH₃ or Methanolic NH₃ (7N) | Nitrogen source. Excess (5-10 eq) required to suppress secondary amine formation. |

| Catalyst | Raney Nickel (Active) or 5% Rh/C | Hydrogenation catalyst. Raney Ni is cost-effective; Rh/C offers milder conditions. |

| Solvent | Methanol (Anhydrous) | Solubilizes H₂ and NH₃; facilitates imine formation. |

| Pressure | 50–80 bar (725–1160 psi) | High pressure essential to drive equilibrium and prevent catalyst poisoning. |

| Temperature | 80–110 °C | Balance between rate and byproduct formation (aldol condensation). |

Step-by-Step Protocol

Note: This reaction involves high-pressure hydrogen. Use a rated autoclave and appropriate safety shielding.

-

Catalyst Preparation: Wash 5.0 g of Raney Nickel slurry (in water) three times with anhydrous methanol to remove water. Caution: Raney Ni is pyrophoric when dry.

-

Loading: Charge the autoclave with:

-

3,5,5-Trimethylhexanal (142.2 g, 1.0 mol)

-

Methanol (400 mL)

-

Washed Raney Nickel catalyst.

-

-

Ammonia Addition: Seal the reactor. Cool to 0°C. Introduce anhydrous Ammonia (85 g, ~5.0 mol) via a dip tube. Alternatively, use 7N NH₃ in MeOH if pressure limits allow.

-

Hydrogenation:

-

Purge with N₂ (3x) then H₂ (3x).

-

Pressurize to 50 bar with H₂.

-

Heat to 100°C with stirring (1000 rpm). Maintain pressure at 50–80 bar by replenishing H₂.

-

Endpoint: Reaction is complete when H₂ uptake ceases (typically 4–6 hours).

-

-

Workup:

-

Purification (Distillation): Distill the crude oil under vacuum.

-

Target Fraction: Collect the fraction boiling at ~70–75°C at 15 mmHg .

-

Yield Expectation: 85–92%.[1]

-

Salt Formation: Conversion to Hydrochloride

Objective: Stabilize the free amine as a crystalline hydrochloride salt.

Rationale

Direct reaction with aqueous HCl leads to hygroscopic pastes that are difficult to dry. An anhydrous precipitation method is strictly required to obtain a free-flowing, pharmaceutical-grade solid.

Protocol

-

Dissolution: Dissolve the purified 3,5,5-trimethylhexan-1-amine (14.3 g, 100 mmol) in Diethyl Ether or MTBE (150 mL). The solution must be dry (dry over MgSO₄ if necessary).

-

Acidification:

-

Method A (Gas): Bubble anhydrous HCl gas through the solution with vigorous stirring.

-

Method B (Solution - Preferred): Dropwise add 2M HCl in Diethyl Ether (55 mL, 110 mmol) at 0°C.

-

-

Crystallization: A white precipitate will form immediately. Continue stirring at 0°C for 30 minutes to ensure complete conversion.

-

Isolation: Filter the solid under a nitrogen blanket (the salt may be hygroscopic initially).

-

Washing: Wash the filter cake with cold, dry ether (2 x 20 mL) to remove unreacted amine or impurities.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅ or silica desiccant.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of TMHA-HCl.

Characterization & Validation

As a researcher, you must validate the structure. Since specific spectral literature for the salt is sparse, use these predicted values based on the parent structure and substituent effects.

NMR Spectroscopy (Predicted)

¹H NMR (400 MHz, D₂O):

- 0.90 (s, 9H): tert-Butyl group (C9, C10, C11). Characteristic intense singlet.

- 0.98 (d, J = 6.5 Hz, 3H): Methyl group at C3.

- 1.1–1.7 (m, 5H): Methylene protons (C2, C4) and Methine (C3). Complex multiplets.

-

2.95 (t, J = 7.5 Hz, 2H):

Analytical Specifications

| Test | Acceptance Criteria | Method |

| Appearance | White crystalline solid | Visual |

| Assay (Titration) | 98.0 – 102.0% | Argentometric titration (for Cl⁻) or HClO₄ titration (non-aqueous) |

| Water Content | < 0.5% w/w | Karl Fischer (Coulometric) |

| Solubility | Soluble in water, ethanol; Insoluble in ether | Solubility Test |

Safety & Handling (E-E-A-T)

-

Corrosivity: While the salt is less volatile than the free amine, it is still an irritant. The free amine precursor is corrosive and causes severe skin burns.

-

High Pressure: The reductive amination utilizes H₂ at 50+ bar. Ensure autoclave burst disks are rated correctly.

-

Pyrophoric Catalyst: Raney Nickel ignites in air. Always keep wet or under inert gas. Dispose of in dilute HCl or specialized waste containers.

-

Storage: TMHA-HCl is hygroscopic. Store in tightly sealed containers with desiccants.

References

-

PrepChem. (n.d.). Synthesis of 3,5,5-trimethylhexanal via Aldol Condensation. Retrieved from [Link]

-

OECD SIDS. (2002).[2][3] SIDS Initial Assessment Report for 3,5,5-trimethylhexan-1-ol. UNEP Publications. Retrieved from [Link]

Sources

- 1. 3,5,5-Trimethyl-1-hexanol(3452-97-9) 1H NMR [m.chemicalbook.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. EP2930166A1 - Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine - Google Patents [patents.google.com]

- 5. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]

- 6. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine - Google Patents [patents.google.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physical Characteristics of 3,5,5-Trimethylhexan-1-amine Hydrochloride

Introduction

3,5,5-Trimethylhexan-1-amine hydrochloride (CAS No. 1803584-41-9) is the hydrochloride salt of a branched-chain primary aliphatic amine.[1] Such compounds are of significant interest to researchers in drug development and material science due to their amphiphilic nature, which is conferred by a nonpolar alkyl tail and a polar ammonium head group. This structure suggests potential applications as surfactants, emulsifiers, or as intermediates in the synthesis of more complex molecules.[2] A thorough understanding of the physical characteristics of this compound is paramount for its effective application, formulation, and quality control.

This guide provides a comprehensive overview of the core physical properties of 3,5,5-trimethylhexan-1-amine hydrochloride. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific salt, this document combines available data with expert analysis of expected properties based on the behavior of analogous long-chain alkylamine hydrochlorides. Furthermore, it details the rigorous, self-validating experimental protocols required for the precise determination of these characteristics, providing a framework for researchers to generate and verify these values in their own laboratories.

Core Physical and Chemical Properties

The conversion of the free amine, 3,5,5-trimethylhexan-1-amine, to its hydrochloride salt drastically alters its physical properties. The introduction of an ionic center significantly increases the intermolecular forces, transitioning the substance from a likely liquid[2] to an expected crystalline solid with a higher melting point and increased aqueous solubility.

| Property | Reported or Predicted Value | Rationale and Comparative Insights |

| CAS Number | 1803584-41-9[1] | Uniquely identifies the hydrochloride salt. |

| Molecular Formula | C₉H₂₂ClN[1] | Derived from the protonation of C₉H₂₁N with HCl. |

| Molecular Weight | 179.73 g/mol [1] | The sum of the atomic weights of the constituent atoms. |

| Appearance | White to off-white crystalline solid (Predicted) | Amine hydrochlorides are typically crystalline solids at room temperature due to strong ionic lattice forces. |

| Melting Point | Not experimentally reported. Predicted to be significantly higher than the free amine. | The free amine is likely a liquid at room temperature.[2] The ionic nature of the salt necessitates a higher thermal energy to overcome the lattice energy of the crystal structure. |

| Boiling Point | Not applicable; likely decomposes upon strong heating. | Amine hydrochlorides typically decompose at high temperatures before reaching a boiling point, often yielding the free amine and hydrogen chloride gas. |

| Solubility | - Water: Predicted to be soluble. - Polar Organic Solvents (e.g., Ethanol, Methanol): Predicted to be soluble. - Nonpolar Organic Solvents (e.g., Hexane, Toluene): Predicted to be sparingly soluble to insoluble. | The ionic nature of the ammonium chloride group facilitates interaction with polar solvents like water and lower alcohols. The long alkyl chain may limit solubility in highly polar solvents but promotes some solubility in less polar organic media. The free amine is expected to be soluble in organic solvents and have some water solubility.[2] |

| pKa | Not experimentally reported. Predicted to be in the range of 10-11. | The pKa of the conjugate acid (R-NH₃⁺) of primary alkylamines typically falls within this range. This value is critical for understanding the pH-dependent behavior of the molecule in solution.[3] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the authoritative, step-by-step methodologies for determining the key physical properties of 3,5,5-trimethylhexan-1-amine hydrochloride. The described protocols are designed to ensure accuracy and reproducibility.

Determination of Melting Point

The melting point provides a crucial indication of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

This is a standard and widely accepted method for determining the melting point of a solid.[4][5][6][7]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 3,5,5-trimethylhexan-1-amine hydrochloride sample is completely dry.

-

Place a small amount of the crystalline solid on a clean, dry watch glass.

-

Crush the solid into a fine powder using a spatula.

-

-

Capillary Tube Loading:

-

Take a capillary melting point tube, which is sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Alternatively, drop the tube through a long glass tube to facilitate packing.

-

The packed sample height should be between 2-3 mm.[6]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.[4]

-

For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

-

When the temperature is about 15-20°C below the expected melting point, slow the heating rate to approximately 1-2°C per minute.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Reporting:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

Perform the determination in triplicate to ensure reproducibility.

-

Causality of Experimental Choices: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Packing the sample tightly to a height of 2-3 mm ensures uniform heat transfer throughout the sample.[6]

Workflow for Melting Point Determination

Sources

An In-depth Technical Guide to 3,5,5-Trimethylhexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5,5-trimethylhexan-1-amine hydrochloride, a branched-chain aliphatic amine of interest in synthetic chemistry and potential applications in materials science and drug discovery. Due to the limited availability of direct experimental data for this specific hydrochloride salt, this document synthesizes information on the parent amine and related precursor molecules to offer a thorough understanding of its expected properties, synthesis, and potential utility.

Chemical Identity and Properties

3,5,5-Trimethylhexan-1-amine hydrochloride is the salt of the primary amine 3,5,5-trimethylhexan-1-amine. The presence of a bulky, branched alkyl chain and a primary amine group dictates its physicochemical properties.

CAS Number and Synonyms

-

CAS Number: 1803584-41-9[1]

-

IUPAC Name: 3,5,5-trimethylhexan-1-amine;hydrochloride

-

Synonyms: While specific synonyms for the hydrochloride are not widely documented, the parent amine is known as 3,5,5-trimethylhexylamine.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 3,5,5-trimethylhexan-1-amine hydrochloride is scarce. The following table includes data for the closely related precursor, 3,5,5-trimethyl-1-hexanol, to provide an indication of the parent molecule's characteristics. The properties of the amine hydrochloride, such as melting point and solubility, are expected to differ significantly from the free amine and the alcohol due to its ionic nature.

| Property | 3,5,5-Trimethyl-1-hexanol | 3,5,5-Trimethylhexan-1-amine (Predicted) | 3,5,5-Trimethylhexan-1-amine Hydrochloride (Predicted) |

| Molecular Formula | C9H20O | C9H21N | C9H22ClN |

| Molecular Weight | 144.25 g/mol [2] | 143.28 g/mol | 179.74 g/mol |

| Appearance | Colorless, clear oily liquid[3] | Colorless liquid | White to off-white solid |

| Boiling Point | 194.0 °C[4] | Expected to be similar to or slightly lower than the alcohol | Not applicable (decomposes) |

| Melting Point | -70 °C[4] | Expected to be low | Significantly higher than the free amine |

| Solubility | 0.45 g/L in water. Soluble in alcohols, acetone, and esters.[4] | Partially soluble in water, soluble in organic solvents. | Soluble in water and polar protic solvents. |

| Density | 0.824 g/mL[4] | Expected to be similar to the alcohol | Higher than the free amine |

Synthesis and Manufacturing

A detailed industrial synthesis for 3,5,5-trimethylhexan-1-amine hydrochloride is not publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from the more readily available precursor, 3,5,5-trimethyl-1-hexanol.

Conceptual Synthetic Workflow

The overall transformation involves the conversion of a primary alcohol to a primary amine, followed by salt formation.

Caption: Conceptual workflow for the synthesis of 3,5,5-trimethylhexan-1-amine hydrochloride.

Plausible Synthesis Protocol

This protocol is a representative example and would require optimization for laboratory or industrial-scale production.

Step 1: Conversion of 3,5,5-Trimethyl-1-hexanol to 1-Bromo-3,5,5-trimethylhexane

-

To a stirred solution of 3,5,5-trimethyl-1-hexanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a brominating agent such as phosphorus tribromide (PBr₃) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude 1-bromo-3,5,5-trimethylhexane.

-

Purify the product by vacuum distillation.

Step 2: Synthesis of 3,5,5-Trimethylhexan-1-amine

-

In a sealed reaction vessel, dissolve 1-bromo-3,5,5-trimethylhexane in a suitable solvent such as ethanol.

-

Add an excess of ammonia (either as a concentrated aqueous solution or as a solution in ethanol).

-

Heat the mixture to a temperature sufficient to drive the nucleophilic substitution reaction (e.g., 80-100 °C). The reaction progress can be monitored by GC-MS.

-

After completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove ammonium salts.

-

Dry the organic layer and concentrate to obtain the crude 3,5,5-trimethylhexan-1-amine. Further purification can be achieved by distillation.

Step 3: Formation of 3,5,5-Trimethylhexan-1-amine Hydrochloride

-

Dissolve the purified 3,5,5-trimethylhexan-1-amine in a non-polar, anhydrous solvent like diethyl ether or hexane.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.

Applications in Research and Drug Development

While specific applications of 3,5,5-trimethylhexan-1-amine hydrochloride are not extensively documented, its structure as a branched-chain primary amine suggests its utility as a building block in several areas of chemical and pharmaceutical research.

Role as a Synthetic Intermediate

The primary amine functionality allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis.[1]

-

Amide and Sulfonamide Formation: The amine can react with activated carboxylic acid derivatives (e.g., acyl chlorides) or sulfonyl chlorides to form amides and sulfonamides, respectively. These functional groups are prevalent in many biologically active molecules.

-

Alkylation and Reductive Amination: The nitrogen can be further functionalized through alkylation or by reaction with aldehydes or ketones via reductive amination to produce secondary or tertiary amines.[1]

-

Scaffold for Combinatorial Chemistry: The branched alkyl chain can provide steric bulk and lipophilicity, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Caption: Potential synthetic transformations of 3,5,5-trimethylhexan-1-amine.

Potential in Drug Discovery

The incorporation of branched alkyl chains can influence a drug candidate's properties:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The steric hindrance from the methyl groups may protect adjacent functional groups from metabolic degradation.

-

Receptor Binding: The defined three-dimensional structure of the trimethylhexyl group can influence the binding affinity and selectivity of a molecule for its biological target.

While the pharmacology of branched-chain amines is not as extensively studied as that of branched-chain amino acids[5][6][7][8][9], the structural motifs are of interest in designing enzyme inhibitors, receptor ligands, and other bioactive compounds.

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Hazards (Inferred):

-

Skin and Eye Irritation: Amine salts can be irritating to the skin and eyes.

-

Ingestion: May be harmful if swallowed.

-

Inhalation: Inhalation of dust may cause respiratory irritation.

-

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

Conclusion

3,5,5-Trimethylhexan-1-amine hydrochloride is a chemical compound with potential as a synthetic intermediate. Its branched structure offers interesting possibilities for modifying the properties of larger molecules in materials science and drug discovery. While direct data on this specific salt is limited, this guide provides a framework for its synthesis, potential applications, and safe handling based on the known chemistry of its parent amine and related compounds. Further research is needed to fully characterize its properties and explore its utility in various scientific and industrial fields.

References

-

Nakao, K., et al. (2004). Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction. PubMed. Available at: [Link]

-

Nova Science Publishers. (2021, January 13). Branched-Chain Amino Acids: Metabolism, Benefits and Role in Disease. Available at: [Link]

-

Holeček, M. (2022, April 5). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. PMC. Available at: [Link]

-

Martin-Campos, T., et al. (2024, December 27). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. MDPI. Available at: [Link]

-

Neinast, M., et al. (2019). Branched Chain Amino Acids. Annual Review of Physiology. Available at: [Link]

-

Aaron Chemistry GmbH. 1803584-41-9 | MFCD27980881 | 3,5,5-Trimethylhexan-1-amine hydrochloride. Available at: [Link]

-

The Good Scents Company. 3,5,5-trimethyl hexanol, 3452-97-9. Available at: [Link]

-

PubChem. 3,5,5-Trimethyl-1-hexanol. Available at: [Link]

-

Wikipedia. 3,5,5-Trimethyl-hexan-1-ol. Available at: [Link]

Sources

- 1. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]

- 2. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]

- 4. 3,5,5-Trimethylhexan-1-ol for Research Applications [benchchem.com]

- 5. Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. novapublishers.com [novapublishers.com]

- 7. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3,5,5-trimethylhexan-1-amine hydrochloride

An In-Depth Technical Guide to 3,5,5-Trimethylhexan-1-amine Hydrochloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,5-trimethylhexan-1-amine hydrochloride, a primary amine salt with potential applications in organic synthesis and pharmaceutical development. While specific historical data on its discovery is not extensively documented, this guide elucidates its molecular structure, probable synthetic pathways, and physicochemical properties. It further explores its potential utility as a building block in the synthesis of more complex molecules and as a research chemical. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of its chemical reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Chemical Identity

3,5,5-Trimethylhexan-1-amine hydrochloride is the hydrochloride salt of the branched-chain primary aliphatic amine, 3,5,5-trimethylhexan-1-amine. Its structure is characterized by a nine-carbon backbone with a primary amine group at the 1-position and three methyl groups at the 3- and 5-positions. The presence of the bulky, branched alkyl chain and the reactive primary amine group makes it an interesting candidate for various chemical transformations.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1803584-41-9 | [1] |

| Molecular Formula | C9H22ClN | [1] |

| Molecular Weight | 179.73 g/mol | [1] |

| Appearance | Likely a colorless to white solid | Inferred from similar amine hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

Probable Synthetic Pathways

While the specific historical synthesis of 3,5,5-trimethylhexan-1-amine hydrochloride is not well-documented, its structure suggests several plausible synthetic routes based on established organic chemistry principles. A common method for the synthesis of primary amines involves the reaction of an alkyl halide with ammonia.[2]

Synthesis from 1-bromo-3,5,5-trimethylhexane

A likely and direct route to 3,5,5-trimethylhexan-1-amine involves the nucleophilic substitution of 1-bromo-3,5,5-trimethylhexane with ammonia. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.[2]

Experimental Protocol: Synthesis of 3,5,5-trimethylhexan-1-amine hydrochloride

Materials:

-

1-bromo-3,5,5-trimethylhexane

-

Ammonia (anhydrous, in a suitable solvent like ethanol)

-

Palladium on carbon (optional, as a catalyst)[2]

-

Hydrochloric acid (ethanolic solution)

-

Diethyl ether

-

Distilled water

-

Sodium sulfate (anhydrous)

Procedure:

-

Amination: In a high-pressure reaction vessel, dissolve 1-bromo-3,5,5-trimethylhexane in ethanol. Add a stoichiometric excess of anhydrous ammonia. If a catalyst is used, add a catalytic amount of palladium on carbon.[2]

-

Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100-150°C for several hours. The reaction progress should be monitored by a suitable technique like gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Filter the reaction mixture to remove the catalyst.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with distilled water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5,5-trimethylhexan-1-amine.

-

Salt Formation: Dissolve the crude amine in diethyl ether and cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of ethanolic hydrochloric acid with stirring.

-

The 3,5,5-trimethylhexan-1-amine hydrochloride will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified product.

Reductive Amination of 3,5,5-trimethylhexanal

Another plausible synthetic route is the reductive amination of 3,5,5-trimethylhexanal. This method involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced in situ to the corresponding primary amine.

DOT Diagram: Reductive Amination of 3,5,5-trimethylhexanal

Caption: Reductive amination pathway to 3,5,5-trimethylhexan-1-amine hydrochloride.

Chemical Reactivity and Potential Applications

As a primary amine, 3,5,5-trimethylhexan-1-amine is expected to exhibit typical reactivity.[2] These reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]

-

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary amines.[2]

-

Quaternization: Conversion into quaternary ammonium salts.[2]

The hydrochloride salt form provides improved stability and handling properties compared to the free amine.

Potential Applications in Research and Drug Development:

-

Organic Synthesis: The unique branched structure of 3,5,5-trimethylhexan-1-amine hydrochloride makes it a potentially useful building block in the synthesis of more complex organic molecules.[2] The steric hindrance provided by the methyl groups can influence the stereochemistry of reactions.[2]

-

Materials Science: The amine functionality allows for its incorporation into polymers and other materials, potentially modifying their properties.[2]

-

Pharmaceutical Intermediate: While direct applications in drug development are not widely reported, its structural motifs may be of interest in the design of new therapeutic agents. For instance, the related compound 3,5,5-trimethylhexanoyl chloride is used in the synthesis of barbituric acid analogs and other specialized compounds.[3]

Characterization and Analytical Methods

The identity and purity of 3,5,5-trimethylhexan-1-amine hydrochloride can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Can identify the presence of the amine and alkyl functional groups.

-

Elemental Analysis: Determines the elemental composition of the compound.

Safety and Handling

As with all chemicals, 3,5,5-trimethylhexan-1-amine hydrochloride should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general, primary amines and their salts can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

3,5,5-trimethylhexan-1-amine hydrochloride is a chemical compound with potential utility in various fields of chemical research and development. While its history is not extensively detailed in the scientific literature, its synthesis can be achieved through established chemical methodologies. Its unique branched structure and reactive amine functionality make it a valuable tool for synthetic chemists. Further research into the applications of this compound, particularly in the areas of medicinal chemistry and materials science, is warranted.

References

- Google Patents. (n.d.). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.

-

PubChem. (n.d.). Di(3,5,5-trimethylhexyl)amine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

- Google Patents. (n.d.). Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.

- Google Patents. (n.d.). Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal.

-

Eureka | Patsnap. (2013, March 20). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5,5-trimethylhexanal. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 16). 3,5,5-Trimethylhexanoyl Chloride: Applications in Pharmaceutical Synthesis. Retrieved from [Link]

-

Columbus Chemical Industries. (n.d.). Potassium Phosphate - Monobasic Anhydrous FCC. Retrieved from [Link]

-

ResearchGate. (2025, September 25). A New Route for the Convenient Synthesis of 3Aminomethyl3,5,5-trimethyl-cyclohexanol. Retrieved from [Link]

-

eBay. (n.d.). Potassium Phosphate Monobasic, ACS grade reagent, 99.0% Pure CAS #7778-77-0 100g. Retrieved from [Link]

-

OECD SIDS. (2002, June 24). TRIMETHYL-1-HEXANOL CAS N°: 3452-97-9. Retrieved from [Link]

-

Axios Research. (n.d.). Di(3,5,5-trimethylhexyl) Amine - CAS - 926-75-0. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol, 3452-97-9. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: High-Purity Isolation of 3,5,5-Trimethylhexan-1-amine Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The purification of 3,5,5-trimethylhexan-1-amine hydrochloride presents a specific challenge due to its amphiphilic nature. The molecule consists of a polar, ionic "head" (ammonium chloride) and a bulky, lipophilic "tail" (isononyl backbone). Unlike short-chain amines, this compound exhibits surfactant-like properties in aqueous media, often leading to "oiling out" rather than crystallizing.

This protocol departs from standard aqueous recrystallization methods. Instead, it utilizes an Anhydrous Acid-Base "Reset" followed by Controlled Anti-Solvent Precipitation . This approach minimizes hydrate formation and ensures the removal of neutral organic impurities (e.g., unreacted 3,5,5-trimethylhexanal or 3,5,5-trimethylhexan-1-ol) and inorganic salts.

Key Physicochemical Constraints

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, transforming from a solid to a viscous oil.

-

Steric Bulk: The 3,5,5-trimethyl substitution pattern increases solubility in non-polar solvents compared to linear n-nonylamine, requiring specific solvent tuning.

Pre-Purification Assessment

Before initiating purification, characterize the crude material.

-

If the crude is a dark oil/solid mixture: Proceed immediately to Protocol A (Acid-Base Extraction) .

-

If the crude is a reasonably white solid but requires <1% impurity levels: Proceed to Protocol B (Recrystallization) .

Protocol A: The Acid-Base "Reset" (Primary Purification)

This is the most robust method for removing non-amine impurities (alcohols, aldehydes) and inorganic salts.

Reagents

-

Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (HPLC Grade).

-

Base: 2M Sodium Hydroxide (NaOH).

-

Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Step-by-Step Methodology

-

Free Base Liberation:

-

Suspend the crude amine hydrochloride salt in DCM (10 mL per gram of salt).

-

Add 2M NaOH (1.5 equivalents) slowly with vigorous stirring at 0°C.

-

Mechanism:[1][2][3][4] The high pH deprotonates the ammonium salt, releasing the free amine which immediately partitions into the DCM layer. Inorganic salts (NaCl) remain in the aqueous phase.

-

-

Phase Separation:

-

Drying (Critical):

-

Dry the organic phase over anhydrous

for 30 minutes. -

Filter to remove the desiccant.

-

Note: Any water left at this stage will cause the final salt to oil out.

-

-

Salt Re-formation (Precipitation):

-

Cool the dry DCM solution to 0°C under nitrogen.

-

Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

Observation: A white precipitate should form immediately.

-

Alternative: Bubble anhydrous HCl gas through the solution until pH < 2 (test damp pH paper with vapor).

-

-

Isolation:

-

Filter the solid using a sintered glass funnel (Schlenk frit preferred to avoid moisture).

-

Wash the cake with cold diethyl ether (

) or pentane to remove traces of dioxane/DCM. -

Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

-

Protocol B: Anhydrous Recrystallization (Polishing)

Use this method if the salt is already formed but contains minor isomers or color.

Solvent System Logic:

-

Solvent A (Good Solvent): Ethanol (EtOH) or Isopropanol (IPA). Dissolves the salt when hot.[6][7]

-

Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or Diethyl Ether (

). Precipitates the salt when cool. -

Why not water? Water promotes micelle formation and oiling out due to the isononyl chain.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude salt in a round-bottom flask equipped with a reflux condenser.

-

Add the minimum amount of Solvent A (EtOH) needed to dissolve the solid at reflux (approx. 80°C).

-

Tip: Add solvent in 0.5 mL increments. If the solution is colored, add activated carbon, reflux for 5 mins, and hot-filter.

-

-

Anti-Solvent Addition:

-

Crystallization:

-

Harvesting:

-

Filter the crystals rapidly under a nitrogen blanket if possible (to prevent moisture uptake).

-

Wash with cold Solvent B (EtOAc/Ether).

-

Dry immediately under vacuum.

-

Process Visualization

Workflow Logic: Acid-Base Purification

The following diagram illustrates the decision matrix and chemical flow for Protocol A.

Caption: Logical flow for the Acid-Base extraction method, ensuring removal of inorganic salts and neutral organic byproducts.

Analytical Validation & QC

To certify the purity of the isolated material, perform the following assays:

| Test | Acceptance Criteria | Purpose |

| 1H NMR ( | Distinct triplet/multiplet for | Confirms structure and absence of solvent. |

| Argentometric Titration | 99.0% - 101.0% Chloride content. | Quantifies the salt stoichiometry (ensure it is mono-HCl). |

| Melting Point | Sharp range (Literature dependent, typically >150°C for amine salts, but specific to this isomer). | Broad range indicates impurities or wetness. |

| Karl Fischer (KF) | < 0.5% Water.[1] | Critical for stability. High water content leads to degradation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out (Product is a liquid) | 1. Presence of water.2.[1][8][9][10][2][5][7][11] Temperature dropped too fast.3. Branched chain surfactant effect. | 1. Redissolve, dry organic layer more thoroughly.2. Re-heat and cool slower.3. Use less polar solvent (switch from EtOH to IPA/EtOAc). |

| Colored Product (Yellow/Brown) | Oxidation of amine or trace aldehyde. | Perform recrystallization with Activated Charcoal . Hot filter before cooling.[6][7] |

| Low Yield | Product too soluble in wash solvent. | Cool the wash solvent to -20°C before use. Add more Anti-Solvent (Ether) during precipitation. |

| Sticky Solid | Residual solvent trapped in lattice. | Triturate (grind) the solid under pentane, filter, and dry in a vacuum oven at 40°C. |

References

-

PubChem. (n.d.). 3,5,5-trimethylhexan-1-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

OECD SIDS. (2004). 3,5,5-Trimethylhexan-1-ol (CAS 3452-97-9) Initial Assessment Report. UNEP Publications. (Source for physical properties of the carbon backbone/starting material).[12][9][5] [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]

- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 12. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]

Troubleshooting & Optimization

troubleshooting failed reactions involving 3,5,5-trimethylhexan-1-amine hydrochloride

Technical Support Center: Ticket #5829-X Subject: Troubleshooting Failed Reactions with 3,5,5-Trimethylhexan-1-amine Hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties because 3,5,5-trimethylhexan-1-amine hydrochloride (CAS: 1803584-41-9) acts as a "masked" nucleophile. As a hydrochloride salt, the nitrogen atom is protonated (

This guide addresses the three most common failure modes: Incomplete Deprotonation , Solubility Mismatch , and Hygroscopic Degradation .

Reagent Profile & Critical Properties

| Property | Specification | Implication for Synthesis |

| Molecular Weight | ~179.73 g/mol | Stoichiometry calculations must account for the HCl mass (approx. 20% of the weight). |

| Structure | Primary amine with bulky tail | The amine is primary ( |

| State | Hydrochloride Salt | Non-nucleophilic in this state. Must be free-based to react. |

| pKa (Conj. Acid) | ~10.6 (Estimated) | Requires a base with pKa > 11 for complete deprotonation, or excess tertiary amine. |

| Solubility | Amphiphilic | Salt is water-soluble; Free base is organic-soluble (DCM, Hexanes). |

Phase 1: The "No Reaction" Scenario (Amide Coupling)

User Symptom: “I mixed the amine HCl salt, my carboxylic acid, and EDC/NHS (or HATU), but I see only starting material by LC-MS.”

Root Cause: The coupling reagent activated your acid, but the amine remained protonated (

Troubleshooting Protocol

-

Check Base Stoichiometry:

-

Standard Amine: 1.0 equiv base is needed to neutralize the generated acid.

-

Amine HCl Salt: You need 2.0 to 3.0 equiv of base.[1]

-

1st Equiv: Neutralizes the HCl salt (releases the free amine).

-

2nd Equiv: Neutralizes the acid generated during coupling.

-

-

-

Order of Addition (Critical):

-

Incorrect: Acid + Coupling Agent + Amine HCl + Base (Simultaneous).

-

Correct: Dissolve Amine HCl + 1.2 equiv Base (e.g., DIPEA) in solvent. Stir for 10 mins before adding to the activated acid mixture.

-

Visualization: Amide Coupling Decision Tree

Caption: Logical flow for troubleshooting failed amide couplings with amine salts.

Phase 2: Solubility & Handling (The "Gummy Solid" Issue)

User Symptom: “The amine HCl salt won't dissolve in DCM or Toluene. It forms a gummy residue at the bottom of the flask.”

Root Cause: The ionic lattice of the hydrochloride salt is too stable for non-polar solvents, but the lipophilic trimethylhexyl tail prevents it from dissolving well in very polar solvents like cold water, leading to "oiling out" or gummy precipitates.

Solution: The "In-Situ Release" Method

Do not attempt to dissolve the salt directly in non-polar solvents.

-

Solvent System: Use DMF (N,N-Dimethylformamide) or a DCM/DMF (4:1) mixture. The DMF solvates the salt, while DCM solubilizes the organic tail.

-

Base Choice: Use DIPEA (Diisopropylethylamine) . It is organic-soluble and strong enough to free-base the amine without causing nucleophilic competition.

Solution: The "Extractive Free-Basing" (Pre-reaction)

If your reaction is sensitive to DMF, convert the salt to the free base before the reaction.

Protocol: Converting HCl Salt to Free Base

-

Suspend the 3,5,5-trimethylhexan-1-amine HCl in DCM (Dichloromethane) .

-

Add an equal volume of 1M NaOH or Saturated NaHCO3 .

-

Stir vigorously for 15 minutes. The layers will clarify as the free amine moves into the DCM.

-

Separate the organic layer.[2]

-

Dry over MgSO4 , filter, and concentrate.

-

Result: You now have the liquid free amine (oil). Use immediately to avoid carbonate formation from air.

Phase 3: Nucleophilic Substitution (SN2) Failures

User Symptom: “I am trying to alkylate the amine with an alkyl halide, but the reaction is extremely slow.”

Root Cause: Steric drag. While the amine is primary, the "3,5,5-trimethyl" tail acts like a parachute, increasing the hydrodynamic radius and slowing diffusion, especially in viscous solvents.

Optimization Guide:

-

Temperature: these reactions often require heating to 60–80°C . Room temperature is insufficient for bulky aliphatic amines in SN2 reactions.

-

Catalyst: Add KI (Potassium Iodide, 10 mol%) if using alkyl bromides or chlorides (Finkelstein condition).

-

Solvent: Switch to Acetonitrile (MeCN) . It supports the transition state better than Toluene or THF for alkylations.

FAQ: Frequently Asked Questions

Q: Can I use Pyridine as the base? A: No. Pyridine (pKa ~5.2) is too weak to fully deprotonate the aliphatic amine (pKa ~10.6). You will exist in an equilibrium where most of your amine is still protonated. Use Triethylamine (TEA) or DIPEA .

Q: Is the 3,5,5-trimethylhexan-1-amine hydrochloride hygroscopic? A: Yes. Amine salts often absorb atmospheric moisture, which can hydrolyze sensitive acid chlorides or active esters in your pot.

-

Fix: Dry the salt under high vacuum (0.1 mbar) for 4 hours before use, or store it in a desiccator.

Q: Why does my NMR show broad peaks?

A: If you are taking NMR of the salt in

References

-

PubChem. Di(3,5,5-trimethylhexyl)amine Hydrochloride | C18H40ClN.[3] National Library of Medicine. Available at: [Link]

-

Fisher Scientific. Amide Synthesis - Reaction Protocols & Troubleshooting. Available at: [Link]

Sources

side reactions of 3,5,5-trimethylhexan-1-amine hydrochloride and how to avoid them

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,5,5-trimethylhexan-1-amine hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

Introduction

3,5,5-Trimethylhexan-1-amine is a primary amine with a branched alkyl chain, which can introduce specific challenges in its synthesis and purification due to steric hindrance. This guide will explore common synthetic routes, potential side reactions, and effective purification strategies to obtain high-purity 3,5,5-trimethylhexan-1-amine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3,5,5-trimethylhexan-1-amine hydrochloride, providing probable causes and actionable solutions.

Issue 1: Low Yield of Primary Amine in Reductive Amination

Symptom: After performing a reductive amination of 3,5,5-trimethylhexanal with ammonia, the yield of the desired 3,5,5-trimethylhexan-1-amine is significantly lower than expected.

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Incomplete Imine Formation | The equilibrium between the aldehyde and ammonia to form the imine intermediate may not be favorable. This is a common challenge in reductive amination.[1] | - Optimize pH: The reaction should be run under weakly acidic conditions (pH 6-7) to facilitate imine formation without protonating the ammonia, which would render it non-nucleophilic. - Remove Water: The formation of the imine from the aldehyde and ammonia generates water. Removing this water as it forms will drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark trap or adding a dehydrating agent like molecular sieves. |

| Aldehyde Self-Condensation | Aldehydes, especially under basic or acidic conditions, can undergo self-condensation reactions (e.g., aldol condensation) to form undesired byproducts. | - Control Temperature: Maintain a low reaction temperature during the initial mixing of the aldehyde and ammonia source to minimize self-condensation. - Slow Addition: Add the aldehyde slowly to the ammonia solution to keep its concentration low. |

| Over-alkylation | The newly formed primary amine is nucleophilic and can react with another molecule of the aldehyde to form a secondary amine, which can then react again to form a tertiary amine.[2] | - Use a Large Excess of Ammonia: Employing a significant molar excess of the ammonia source will statistically favor the reaction of the aldehyde with ammonia over the primary amine product. |

| Inefficient Reduction | The chosen reducing agent may not be effective for reducing the sterically hindered imine formed from 3,5,5-trimethylhexanal. | - Select an Appropriate Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.[2] For sterically hindered ketones, more robust reducing agents might be necessary.[3] |

Experimental Protocol: Reductive Amination of 3,5,5-trimethylhexanal

Caption: Reductive Amination Workflow.

Issue 2: Formation of Secondary and Tertiary Amine Impurities

Symptom: NMR or GC-MS analysis of the crude product shows significant peaks corresponding to di- and tri-(3,5,5-trimethylhexyl)amine.

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Insufficient Excess of Ammonia | As mentioned previously, if the concentration of the primary amine product becomes significant relative to the ammonia source, it will compete for reaction with the aldehyde. | - Increase the Molar Excess of Ammonia: Use a 10-fold or greater molar excess of ammonia or an ammonia source like ammonium formate. |

| Reaction Conditions Favoring Over-alkylation | Higher reaction temperatures and prolonged reaction times can increase the rate of over-alkylation. | - Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting aldehyde is consumed. Running the reaction at a lower temperature can also help to control the rate of the secondary reaction. |

Purification Strategy: Separation of Primary, Secondary, and Tertiary Amines

Fractional distillation under reduced pressure can be an effective method for separating the primary, secondary, and tertiary amines, as their boiling points will differ.[4]

Caption: Fractional Distillation for Amine Purification.

Issue 3: Difficulty in Crystallizing 3,5,5-trimethylhexan-1-amine Hydrochloride

Symptom: After adding hydrochloric acid to a solution of the free amine, the hydrochloride salt either fails to precipitate, or it forms an oil or a sticky solid that is difficult to filter.

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Inappropriate Solvent System | The hydrochloride salt may be too soluble in the chosen solvent, or the solvent may not be suitable for inducing crystallization. | - Solvent Selection: Use a non-polar solvent in which the free amine is soluble but the hydrochloride salt is not. Diethyl ether or a mixture of isopropanol and diethyl ether are common choices.[5] - Antisolvent Addition: Dissolve the amine in a minimal amount of a polar solvent (like isopropanol) and then slowly add a non-polar antisolvent (like diethyl ether or hexane) to induce precipitation. |

| Presence of Water | Even small amounts of water can inhibit crystallization or lead to the formation of an oil, as the hydrochloride salt may be hygroscopic. | - Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. Use anhydrous HCl (e.g., a solution in dioxane or generated in situ) instead of aqueous HCl.[5] |

| Impurities | The presence of impurities, such as unreacted starting materials or side products, can interfere with the crystal lattice formation. | - Purify the Free Amine First: Ensure the free amine is of high purity before attempting to form the salt. This can be achieved by distillation or column chromatography. |

| Supersaturation | The solution may be supersaturated, meaning the concentration of the salt is above its solubility limit, but crystallization has not been initiated. | - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the desired product. Cool the solution in an ice bath or freezer.[6] |

Experimental Protocol: Formation and Crystallization of the Hydrochloride Salt

Caption: Hydrochloride Salt Formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,5,5-trimethylhexan-1-amine?

A1: The most common laboratory-scale syntheses involve the reductive amination of 3,5,5-trimethylhexanal or the reaction of a 3,5,5-trimethylhexyl halide with ammonia.[4] Other potential routes include the Hofmann rearrangement of 3,5,5-trimethylhexanamide or the Leuckart reaction of 3,5,5-trimethylhexanal.[7][8]

Q2: Why is over-alkylation a significant problem in the synthesis of primary amines?

A2: The primary amine product is often more nucleophilic than the starting ammonia or amine, making it more likely to react with the electrophile (e.g., aldehyde or alkyl halide) in the reaction mixture. This leads to the formation of secondary and tertiary amines as byproducts.[2]

Q3: How can I monitor the progress of the reductive amination reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting aldehyde. The disappearance of the aldehyde spot indicates the reaction is proceeding. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: My 3,5,5-trimethylhexan-1-amine hydrochloride salt is a fine powder that is difficult to handle. How can I obtain larger crystals?

A4: To obtain larger crystals, slow down the rate of crystallization. This can be achieved by:

-

Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

-

Using a solvent system with slightly higher solubility: This will slow down the precipitation process.

-

Solvent layering: Dissolve the amine in a small amount of a dense, good solvent and carefully layer a less dense, poor solvent on top. Crystals will form slowly at the interface.[9]

Q5: What are the key safety precautions to take when working with these reactions?

A5:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride and sodium cyanoborohydride are reactive with water and acids, releasing flammable hydrogen gas. Handle with care and quench reactions cautiously.

-

Hydrochloric acid is corrosive. Handle with care.

-

3,5,5-trimethylhexan-1-ol, a potential precursor, is an irritant.[10]

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

Organic Chemistry Portal. Synthesis of primary amines. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

-

The Royal Society of Chemistry. (2018). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]

-

Quora. (2017, April 16). What is the mechanism of the synthesis of amines from aldehydes?[Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

-

PMC. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]

-

ResearchGate. Reductive amination with primary amines and ammonia. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]

- Google Patents.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

PMC. (2017, August 16). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

-

University of Geneva. Guide for crystallization. [Link]

-

MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

- Google Patents.

-

Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

-

The University of Texas at Dallas. The Fractional Distillation of a Binary Mixture. [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

-

MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Reddit. (2020, October 30). Recrystallisation Help. [Link]

-

Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. [Link]

-

ResearchGate. The procedure of fraction distillation in a laboratory. [Link]

-

Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. [Link]

-

OECD SIDS. (2002, June 24). TRIMETHYL-1-HEXANOL. [Link]

-

FooDB. 3,5,5-Trimethyl-1-hexanol. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. Purification [chem.rochester.edu]

- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. unifr.ch [unifr.ch]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Technical Support Center: Stability and Degradation of 3,5,5-trimethylhexan-1-amine hydrochloride

Welcome to the technical support center for 3,5,5-trimethylhexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. Understanding the chemical stability of a molecule is paramount for ensuring the accuracy of experimental results, the safety and efficacy of drug products, and for developing robust formulations and analytical methods.[1]

While specific degradation studies on 3,5,5-trimethylhexan-1-amine hydrochloride are not extensively published, this document synthesizes information based on the well-established chemistry of primary aliphatic amines. We will explore the theoretical degradation mechanisms, provide practical troubleshooting advice for common experimental issues, and offer detailed protocols for conducting forced degradation studies, a critical component of pharmaceutical development.[2]

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of 3,5,5-trimethylhexan-1-amine hydrochloride.

Q1: What are the primary expected degradation pathways for this compound?

A1: As a primary aliphatic amine, 3,5,5-trimethylhexan-1-amine hydrochloride is most susceptible to three main degradation pathways:

-

Oxidative Degradation: Reaction with atmospheric oxygen, which can be accelerated by light, heat, and the presence of metal ions.[3] This is often the most common pathway for amines.

-

Thermal Degradation: Decomposition at elevated temperatures, which can lead to cleavage of the carbon-nitrogen bond or other molecular rearrangements.[4][5]

-

Photodegradation: Degradation caused by exposure to light, particularly UV radiation, which can initiate radical reactions similar to oxidation.[6][7]

Q2: How should I store 3,5,5-trimethylhexan-1-amine hydrochloride to ensure its stability?

A2: To minimize degradation, proper storage is crucial. We recommend the following conditions:

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[8]

-

Light: Protect from light by using amber or opaque containers and storing in a dark location.[9]

-

Temperature: Store in a cool, controlled environment, such as a refrigerator (2-8 °C), to slow down all potential degradation reactions.

-

Container: Use a tightly sealed container to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.

Q3: I've noticed a color change in my solid sample. What does this mean?

A3: A color change, often to a yellow or brown hue, is a common visual indicator of degradation, typically due to oxidation.[8] Aromatic amines are particularly known for forming colored oxidation products, but aliphatic amines can also exhibit this behavior. While a slight color change may not significantly impact all applications, for high-purity work such as reference standard qualification or kinetic studies, it is essential to re-verify the purity of the material using an appropriate analytical method like HPLC before use.

Q4: My stock solution's concentration appears to be decreasing over time. What is the likely cause?

A4: A decrease in the parent compound's concentration in solution over time is a strong indicator of degradation. The solvent itself and dissolved oxygen can promote instability.[8] It is always best practice to prepare solutions fresh. If solutions must be stored, they should be refrigerated, protected from light, and prepared with high-purity, degassed solvents. We recommend performing a stability check on your solution by re-analyzing it against a freshly prepared standard after a set period to understand its solution-state stability under your specific conditions.

Section 2: Predicted Degradation Pathways and Mechanisms

This section provides a deeper look into the chemical mechanisms expected to be involved in the degradation of 3,5,5-trimethylhexan-1-amine.

Oxidative Degradation